The synthesis of 3-(Aminomethyl)-5-methylhexanoic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for both racemic and enantiomerically pure forms.
The molecular structure of 3-(Aminomethyl)-5-methylhexanoic acid can be described as follows:
The structure can be represented as follows:
This structural arrangement contributes to its reactivity and biological activity.
3-(Aminomethyl)-5-methylhexanoic acid participates in various chemical reactions:
The products formed depend on specific reaction conditions and reagents used, showcasing the compound's versatility in synthetic chemistry.
The mechanism of action for 3-(Aminomethyl)-5-methylhexanoic acid primarily involves its interaction with biological targets such as enzymes and receptors. The aminomethyl group allows for hydrogen bonding and electrostatic interactions with active sites on proteins, influencing various biochemical pathways. This interaction may modulate enzyme activities or receptor functions, contributing to its potential therapeutic effects .
The physical and chemical properties of 3-(Aminomethyl)-5-methylhexanoic acid include:
These properties are crucial for understanding its behavior in biological systems and industrial applications.
3-(Aminomethyl)-5-methylhexanoic acid has a wide range of applications:
3-(Aminomethyl)-5-methylhexanoic acid is a γ-amino acid derivative with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol. Its systematic IUPAC name is (3S)-3-(aminomethyl)-5-methylhexanoic acid, reflecting the chiral (S)-configuration at the C3 position, which is critical for its biological activity. Key synonyms include pregabalin (its clinical designation), (S)-3-isobutyl GABA, and CI-1008 [2] [5] [8]. The compound features:
Property | Value | Conditions/Notes |
---|---|---|
Molecular formula | C₈H₁₇NO₂ | |
Molecular weight | 159.23 g/mol | |
Melting point | 148–150°C | White crystalline solid |
Density | 0.997 g/cm³ | |
Water solubility | Sparingly soluble | Also soluble in DMSO, methanol |
pKa | 4.23 (predicted) | Carboxylic acid group |
The chiral center at C3 gives rise to enantiomers, with the (S)-form being biologically active. The compound’s solid-state stability allows storage at -20°C for extended periods [5] [9].
The compound was first synthesized in the early 1990s during investigations into GABA analogs with improved blood-brain barrier permeability. Initial racemic syntheses yielded (±)-3-(aminomethyl)-5-methylhexanoic acid (CAS 128013-69-4), but pharmacological studies revealed the (S)-enantiomer (CAS 148553-50-8) possessed superior anticonvulsant activity [6] [8]. Key milestones include:
The development addressed limitations of earlier GABA analogs (e.g., gabapentin) by enhancing binding affinity to the α₂-δ subunit of voltage-gated calcium channels [1] [8].
As a γ-amino acid derivative, 3-(aminomethyl)-5-methylhexanoic acid mimics structural features of GABA but operates via a distinct mechanism. Unlike GABA, it does not bind GABA receptors or undergo significant metabolism. Instead, it modulates presynaptic calcium channels:
This targeted action established a new class of "gabapentinoids" for neurological disorders without direct GABAergic effects [4] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1